- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica GelJournal of Organic Chemistry, 2005, 70(11), 4520-4523,
Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)
95061-46-4 structure
(R)-1,1,2-Triphenylethane-1,2-diol Properties
Names and Identifiers
-
- (R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-( )-1,1,2-Triphenylethane-1,2-diol
- (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL
- AK109101
- (R)-(+)-1,1,2-Triphenylethane-1,2-diol
- (R)-1,1,2-Triphenylethylene glycol
- O023
- AX8046990
- ST24035121
- 061T464
- (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)
- 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)
- (2R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-1,1,2-Triphenyl-1,2-ethanediol
- +Expand
-
- MFCD00134424
- GWVWUZJOQHWMFB-LJQANCHMSA-N
- 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1
- C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O
Computed Properties
- 290.13100
- 2
- 2
- 4
- 290.131
- 22
- 305
- 0
- 1
- 0
- 0
- 0
- 1
- 40.5
Experimental Properties
- 3.65610
- 40.46000
- 220 ° (C=1, EtOH)
- 452.3 ℃ at 760 mmHg
- 122.0 to 130.0 deg-C
- 210°C
- Beige crystal
- Not determined
- 1.196
(R)-1,1,2-Triphenylethane-1,2-diol Security Information
- H302
- P280-P305+P351+P338
- Sealed in dry,2-8°C
- Warning
(R)-1,1,2-Triphenylethane-1,2-diol Customs Data
- 2906299090
-
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(R)-1,1,2-Triphenylethane-1,2-diol Price
(R)-1,1,2-Triphenylethane-1,2-diol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ; 20 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ; 15 h, 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
Reference
- A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketonesTetrahedron: Asymmetry, 2007, 17(23), 3244-3247,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetatesChemische Berichte, 1988, 121(3), 397-406,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Reference
- Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamatesSynthesis, 2008, (18), 2905-2918,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Diethyl ether ; 0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux
Reference
- (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-)Organic Syntheses, 1995, 72, 32-7,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
- 1,1,2-Triphenyl-1,2-ethanediole-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Circuit 7
Reaction Conditions
Reference
- New methods of resolution of racemic diols using (S)-prolineEnantiomer, 1998, 3(1), 3-7,
Synthetic Circuit 8
Reaction Conditions
Reference
- Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved formsJournal of Physical Organic Chemistry, 1996, 9(1), 50-60,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
- Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moietyHelvetica Chimica Acta, 1987, 70(5), 1412-18,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 4 h, reflux
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
Reference
- Preparation of atorvastatin, United States, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux
Reference
- 2-Hydroxy-1,2,2-triphenylethyl acetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; reflux
Reference
- 2-Hydroxy-1,2,2-triphenylethyl Acetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
Reference
- An improved process for the preparation of atorvastatin and intermediates, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
Reference
- Synthesis of N-Boc-statine and epi-statineSynthesis, 1989, (12), 951-3,
(R)-1,1,2-Triphenylethane-1,2-diol Raw materials
- Carbamic acid, N,N-bis(1-methylethyl)-, (1R)-2-hydroxy-1,2,2-triphenylethyl ester
- 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-6-methyl-, 2-hydroxy-1,2,2-triphenylethyl ester, [3R-[1(S*),3R*,4S*]]-
- Methyl (R)-(-)-Mandelate
- (1R)-1-phenylethan-1-amine
- Ethanone,2-hydroxy-1,2,2-triphenyl-
- (βR)-β-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-α,α-diphenylbenzeneethanol
- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products
- 11-Eicosenoic acid, 3-hydroxy-, methyl ester, [S-(Z)]- (9CI) (104802-50-8)
- (1R)-1-phenylethan-1-amine (3886-69-9)
- Boc-Sta-Oh (58521-49-6)
- Boc-Epi-Statine (66967-01-9)
- (3R)-3-hydroxy-4-methylpentanoic acid (77981-87-4)
- 1H-Pyrrole-1-pentanoic acid, 2-(4-fluorophenyl)-β-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (βR)- (864408-78-6)
- (R)-1,1,2-Triphenylethane-1,2-diol (95061-46-4)
(R)-1,1,2-Triphenylethane-1,2-diol Suppliers
J&K Scientific
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(CAS:95061-46-4)
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Audited Supplier
(CAS:95061-46-4)
TANG SI LEI
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Audited Supplier
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A LA DING
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(R)-1,1,2-Triphenylethane-1,2-diol Related Literature
-
Nathalia A. Gómez-Grimaldos,Leidy J. Gómez-Sampedro,José E. Zapata-Montoya,Gabriel López-García,Antonio Cilla,Amparo Alegría-Torán Food Funct., 2020,11, 10907-10912
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Kottarathil Shijina,Sasidharan Sankar,Mohan Midhun,Meerankhan Firozkhan,Balagopal Narayanan Nair,Krishna Gopakumar Warrier,Unnikrishnan Nair Saraswathy Hareesh New J. Chem., 2016,40, 5333-5337
-
5. Front cover
-
Chang-Soo Park,Dongil Chu,Yoon Shon,Eun Kyu Kim RSC Adv., 2017,7, 16823-16825
-
S. Moeno,R. W. M. Krause,W. Kuzyniak,M. Höpfner Photochem. Photobiol. Sci., 2014,13, 963-970
-
Heung Cho Ko,Suk-ho Kim,Woonghyun Choi,Bongjin Moon,Hoosung Lee Chem. Commun., 2006, 69-71
-
10. Back cover
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol
99%
5g
165.0